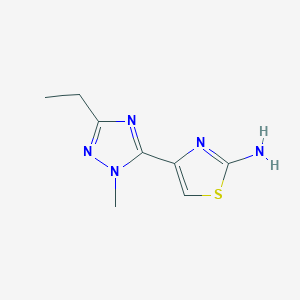

4-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)thiazol-2-amine

Description

Properties

Molecular Formula |

C8H11N5S |

|---|---|

Molecular Weight |

209.27 g/mol |

IUPAC Name |

4-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C8H11N5S/c1-3-6-11-7(13(2)12-6)5-4-14-8(9)10-5/h4H,3H2,1-2H3,(H2,9,10) |

InChI Key |

QNBAPDQPXQLHLH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN(C(=N1)C2=CSC(=N2)N)C |

Origin of Product |

United States |

Preparation Methods

Formation of 3-(chloromethyl)-1-methyl-1H-1,2,4-triazole

A key intermediate for the triazole moiety is 3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride. This can be synthesized via a tandem one-pot process involving:

- Reaction of 2-chloroacetamide with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in an organic solvent such as ethyl acetate or dichloromethane at about 45-50 °C for 1.5 hours.

- Subsequent treatment with methylhydrazine sulfate or hydrazine acetate under mild heating (around 50 °C) overnight to cyclize and form the triazole ring.

- Isolation of the chloromethyl triazole hydrochloride as a white solid.

This process yields the chloromethyl triazole intermediate in high yield (~90%) and purity suitable for further coupling.

Preparation of the Thiazol-2-amine Core

The thiazol-2-amine fragment can be synthesized or sourced commercially. The key reactive site is the 4-position on the thiazole ring, which can be functionalized to allow nucleophilic substitution.

Coupling of Triazole and Thiazole Fragments

Nucleophilic Substitution Reaction

- The 3-(chloromethyl)-1-methyl-1H-1,2,4-triazole intermediate acts as an electrophile.

- The thiazol-2-amine, with a nucleophilic amine group, reacts with the chloromethyl group under basic conditions (e.g., potassium carbonate in DMF or similar polar aprotic solvents).

- The reaction is typically carried out at mild temperatures (around 40-50 °C) to afford the desired 4-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)thiazol-2-amine compound via substitution of chloride by the thiazole amine nitrogen or via methylene linkage formation.

Alkylation Variants

- Alternative haloalkylating agents such as methyl chloroformate or ethyl chloroformate can be used to prepare intermediates that facilitate coupling.

- Protective groups on the amine may be employed during synthesis to improve selectivity and yield, later removed under acidic or basic conditions.

Process Optimization and Purification

- Use of antioxidants such as L-ascorbic acid during synthesis can inhibit formation of N-oxide impurities.

- Crystallization and salt formation (e.g., hydrochloride salts) are used to purify intermediates and final products.

- Solid dispersions with pharmaceutically acceptable carriers (e.g., microcrystalline cellulose or hydroxypropyl methylcellulose) can be prepared to improve formulation properties.

Summary Table of Key Synthetic Steps

Additional Notes from Literature

- The triazole ring synthesis benefits from tandem one-pot methods that improve yield and reduce steps.

- The thiazole amine can be functionalized or protected to prevent side reactions.

- The final compound’s purity and crystalline form can be controlled by choice of solvents and crystallization conditions.

- NMR and X-ray crystallography confirm the structural integrity and substitution pattern of the final compound.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Group

The primary amine (-NH₂) at the 2-position of the thiazole ring participates in nucleophilic substitution reactions. This site reacts with:

-

Electrophilic reagents : Alkylation with alkyl halides (e.g., methyl iodide) or acylation with acetyl chloride to form N-substituted derivatives.

-

Carbonyl compounds : Condensation with aldehydes or ketones to generate Schiff bases, a reaction leveraged in bioactive analog synthesis .

Example Reaction :

(R = alkyl/aryl; X = Cl, Br, I).

Electrophilic Aromatic Substitution (EAS)

Both the thiazole and triazole rings undergo EAS, though reactivity varies:

Cross-Coupling Reactions

The thiazole ring’s C-4 position (adjacent to the triazole-methyl group) engages in palladium-catalyzed cross-coupling:

-

Suzuki-Miyaura : Coupling with aryl boronic acids to form biaryl systems.

-

Buchwald-Hartwig : Amination with aryl halides for diversification .

Optimized Conditions :

-

Catalyst: Pd(PPh₃)₄

-

Base: K₂CO₃

-

Solvent: DMF/H₂O (9:1)

-

Yield: 65–82%.

Oxidation and Reduction

The triazole’s methyl and ethyl substituents influence redox behavior:

Heterocyclic Ring Functionalization

The triazole moiety undergoes cycloaddition and ring-opening reactions:

-

Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) at the triazole’s N-1 position .

-

Ring Expansion : Reaction with diazomethane to form seven-membered rings under basic conditions .

Mechanistic Insight :

The 1,2,4-triazole’s NH group (if deprotonated) acts as a nucleophile in ring-forming reactions .

Comparative Reactivity with Structural Analogs

Key differences in reactivity between 4-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)thiazol-2-amine and related compounds:

Scientific Research Applications

4-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)thiazol-2-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

- The ethyl-methyl substitution on the triazole ring distinguishes the target compound from analogs with bulkier (e.g., tert-butyl) or aromatic (e.g., benzyl) groups, which may alter steric and electronic properties .

- Synthetic yields vary significantly (45–97%), influenced by the reactivity of azides and thiourea derivatives .

Anticancer and Antiproliferative Activity

- 4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine : Designed for anticancer activity, but biological data are pending .

- N-(4-ethoxyphenyl)-4-(2-methylimidazo-[1,2-α]pyridine-3-yl)thiazol-2-amine (Compound 3 in ) : Shows potent NF-κB inhibitory activity (IC50 = 0.0071–0.0073 μM), surpassing the anti-inflammatory control Ofloxacin .

Antimicrobial Activity

- Compound 3 () : Demonstrates exceptional antibacterial activity against Haemophilus influenzae and Streptococcus pneumoniae (MIC = 0.0077–0.0079 μM), outperforming Ofloxacin (MIC = 27.64–27.67 μM) .

- 4-(4-Chlorothiophen-2-yl)thiazol-2-amine derivatives (5a–5g) : Moderate 5-LOX inhibition (IC50 > 11 μM for all compounds), less potent than zileuton (IC50 = 11 μM) .

Antitubulin Activity

- Urea derivatives of 4-(thiophen-2-yl)thiazol-2-amine (TTU1-TTU16) : Exhibit antitubulin effects via inhibition of microtubule polymerization, with structure-activity relationships (SAR) dependent on urea substituents .

Pharmacological Mechanistic Insights

- Triazole-Thiazole Hybrids : The 1,2,4-triazole moiety enhances hydrogen-bonding capacity, improving target engagement (e.g., COX/LOX enzymes, tubulin) .

- Substituent Effects : Bulky groups (e.g., tert-butyl) may reduce membrane permeability, while electron-withdrawing groups (e.g., chloro) enhance electrophilic reactivity .

Q & A

Q. What are the optimized synthetic routes for preparing 4-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)thiazol-2-amine, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis of triazole-thiazole hybrids typically involves nucleophilic substitution or cyclocondensation reactions. For example, triazole precursors can be synthesized via base-mediated nucleophilic substitution (e.g., NaOH or K₂CO₃) between halogenated intermediates and thiols or amines . Microwave-assisted synthesis is recommended to enhance reaction efficiency, as it reduces time (from hours to minutes) and improves yields by 15–30% compared to conventional heating . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to isolate the target compound.

Q. How can researchers confirm the structural integrity of 4-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)thiazol-2-amine?

- Methodological Answer : Structural validation requires a combination of spectroscopic and crystallographic techniques:

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., ethyl and methyl groups on the triazole ring and amine on the thiazole) .

- X-ray crystallography : Resolve bond angles and dihedral angles between the triazole and thiazole rings, ensuring planarity and steric compatibility .

- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.

Q. What are the standard protocols for assessing the compound’s solubility and stability under experimental conditions?

- Methodological Answer :

- Solubility : Test in DMSO (primary solvent for biological assays), water (buffered at pH 7.4), and ethanol using UV-Vis spectroscopy or HPLC.

- Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (4–50°C), and light exposure. Monitor via TLC or HPLC for decomposition products .

Advanced Research Questions

Q. How can computational modeling elucidate the interaction mechanisms of 4-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)thiazol-2-amine with biological targets?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to predict binding affinities to enzymes (e.g., kinases or microbial targets). Focus on the triazole-thiazole core’s hydrogen-bonding and π-π stacking interactions .

- MD simulations : Simulate ligand-protein complexes in explicit solvent (e.g., GROMACS) to assess conformational stability over 100-ns trajectories.

Q. What strategies resolve contradictions in bioactivity data across different studies for triazole-thiazole derivatives?

- Methodological Answer :

- Dose-response reevaluation : Test the compound across a broader concentration range (nM–mM) to identify non-linear effects.

- Assay standardization : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and positive controls (e.g., ciprofloxacin for antimicrobial assays) .

- Metabolite profiling : Use LC-MS to detect degradation products that may interfere with bioactivity .

Q. How can researchers design derivatives to enhance the compound’s selectivity for specific biological targets?

- Methodological Answer :

- SAR studies : Modify substituents on the triazole (e.g., replacing ethyl with cyclopropyl) or thiazole (e.g., introducing nitro or amino groups) to alter steric and electronic properties .

- Click chemistry : Introduce azide-alkyne cycloaddition products to the thiazole amine for functional diversification .

Methodological Challenges and Solutions

Q. What are the common pitfalls in synthesizing triazole-thiazole hybrids, and how can they be mitigated?

- Answer :

- Pitfall : Low regioselectivity during triazole formation.

- Solution : Use directing groups (e.g., Boc-protected amines) or transition-metal catalysts (e.g., CuI) to control substituent positions .

- Pitfall : Thiazole ring oxidation.

- Solution : Conduct reactions under inert atmosphere (N₂/Ar) and avoid strong oxidizing agents .

Q. How can researchers validate the compound’s role in modulating enzymatic activity?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.